molecular formula C8H15NO2 B13283928 Methyl 2-(1-amino-3-methylcyclobutyl)acetate

Methyl 2-(1-amino-3-methylcyclobutyl)acetate

Cat. No.: B13283928
M. Wt: 157.21 g/mol
InChI Key: LJCMSFQBUMPOIV-UHFFFAOYSA-N
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Description

Methyl 2-(1-amino-3-methylcyclobutyl)acetate is an organic compound with the molecular formula C8H15NO2. It is a derivative of cyclobutane, featuring an amino group and a methyl ester functional group. This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-amino-3-methylcyclobutyl)acetate typically involves the reaction of 1-amino-3-methylcyclobutanecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group reacts with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-amino-3-methylcyclobutyl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted products.

Scientific Research Applications

Methyl 2-(1-amino-3-methylcyclobutyl)acetate is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(1-amino-3-methylcyclobutyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and produce therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1-amino-2-methylcyclobutyl)acetate
  • Methyl 2-(1-amino-4-methylcyclobutyl)acetate
  • Ethyl 2-(1-amino-3-methylcyclobutyl)acetate

Uniqueness

Methyl 2-(1-amino-3-methylcyclobutyl)acetate is unique due to its specific substitution pattern on the cyclobutane ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl 2-(1-amino-3-methylcyclobutyl)acetate

InChI

InChI=1S/C8H15NO2/c1-6-3-8(9,4-6)5-7(10)11-2/h6H,3-5,9H2,1-2H3

InChI Key

LJCMSFQBUMPOIV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(CC(=O)OC)N

Origin of Product

United States

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